molecular formula C28H35ClO4 B1615749 4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67924-34-9

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Katalognummer: B1615749
CAS-Nummer: 67924-34-9
Molekulargewicht: 471 g/mol
InChI-Schlüssel: HMEOBCNUSZXMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex polymeric compound that combines the properties of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane. This polymer is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer typically involves the following steps:

Industrial Production Methods

Industrial production of this polymer often employs interfacial polymerization techniques. This method involves the reaction of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane at the interface of two immiscible liquids, typically in the presence of a phase transfer catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with modified functional groups .

Wissenschaftliche Forschungsanwendungen

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its thermal stability and mechanical strength. Additionally, the presence of reactive functional groups enables it to participate in various chemical reactions, enhancing its versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.

    p-tert-Butylphenol: Used in the production of phenolic resins and as a stabilizer in various applications.

    (Chloromethyl)oxirane: Commonly used in the synthesis of epoxy resins.

Uniqueness

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol stands out due to its unique combination of properties from its constituent compounds. It offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its individual components .

This detailed article provides a comprehensive overview of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

67924-34-9

Molekularformel

C28H35ClO4

Molekulargewicht

471 g/mol

IUPAC-Name

4-tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.C10H14O.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;4-1-3-2-5-3/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;3H,1-2H2

InChI-Schlüssel

HMEOBCNUSZXMAV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

Key on ui other cas no.

67924-34-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.